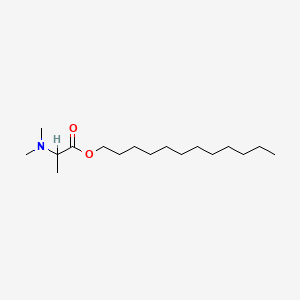

Dodecyl 2-(dimethylamino)propanoate

Vue d'ensemble

Description

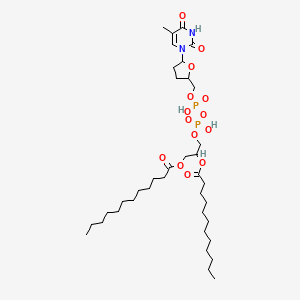

Dodecyl 2-(dimethylamino)propanoate, also known as DDAIP, is an alpha-amino acid ester . It has a molecular formula of C17H35NO2 and a molecular weight of 285.5 g/mol . It is used as a chemical enhancer in the in vitro transdermal and transbuccal delivery of certain drugs .

Molecular Structure Analysis

The IUPAC name for Dodecyl 2-(dimethylamino)propanoate is dodecyl dimethylalaninate . The InChI code is 1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3 . The Canonical SMILES is CCCCCCCCCCCCOC(=O)C©N©C .

Physical And Chemical Properties Analysis

Dodecyl 2-(dimethylamino)propanoate has a molecular weight of 285.5 g/mol . It has a XLogP3-AA value of 6.2, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 14 rotatable bonds . Its exact mass and monoisotopic mass are both 285.266779359 g/mol . Its topological polar surface area is 29.5 Ų . It has 20 heavy atoms .

Applications De Recherche Scientifique

Transdermal Drug Delivery

DDAIP is a clinically used biodegradable transdermal permeation enhancer. It facilitates the delivery of drugs through the skin by disrupting the lipid organization and interacting with keratin, which are key components of the skin barrier . This property is particularly beneficial for drugs that are not easily absorbed through the skin due to their physicochemical properties.

Enhancement of Drug Absorption

Research has shown that DDAIP can significantly increase the transepidermal delivery of various drug substances, such as indomethacin, clonidine, and hydrocortisone . By enhancing the skin’s permeability, DDAIP allows for higher drug flux, meaning more of the drug can pass through the skin in a given time.

Biodegradability and Reversibility

DDAIP’s biodegradability is a key feature for its use in transdermal applications. It can be rapidly metabolized by esterases, which are enzymes found in the skin . This characteristic ensures that the compound does not accumulate in the skin, reducing the risk of long-term toxicity.

Effects of Linking Chain Length and Chirality

The structure of DDAIP has been studied to understand how variations in linking chain length and chirality affect its permeation-enhancing potency. It has been found that a linear linking chain between the nitrogen and ester groups can markedly improve its activity .

Low Acute Toxicity

DDAIP displays low acute toxicity, making it a safer option for transdermal drug delivery systems . This is crucial for patient safety, especially in treatments that require long-term application of the permeation enhancer.

Broad-Spectrum Permeation Enhancer

DDAIP has been identified as a highly effective, broad-spectrum permeation enhancer. This means it can be used to facilitate the transdermal delivery of a wide range of drugs, from small molecules to larger compounds .

Mécanisme D'action

Target of Action

Dodecyl 2-(dimethylamino)propanoate, also known as DDAIP, is primarily used as a transdermal permeation enhancer . Its primary target is the skin barrier, specifically the uppermost epidermal layer, the stratum corneum .

Mode of Action

DDAIP interacts with the skin barrier to enhance the permeation of various drugs. It increases the skin’s permeability, allowing drugs to penetrate more effectively .

Pharmacokinetics

It is known to be biodegradable . Its biodegradability is determined using porcine esterase, suggesting that it may be metabolized by esterases in the body .

Result of Action

The primary result of DDAIP’s action is enhanced transdermal drug delivery. It has been shown to significantly increase the skin permeation of several drugs, including theophylline, hydrocortisone, adefovir, and indomethacin . This can lead to improved drug efficacy and patient compliance.

Safety and Hazards

When handling Dodecyl 2-(dimethylamino)propanoate, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

dodecyl 2-(dimethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMMSDWNEJLVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933573 | |

| Record name | Dodecyl N,N-dimethylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 2-(dimethylamino)propanoate | |

CAS RN |

224297-43-2, 149196-89-4 | |

| Record name | Dodecyl 2-(N,N-dimethylamino)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224297-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl N,N-dimethylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural features of Dodecyl 2-(dimethylamino)propanoate contribute to its effectiveness as a transdermal permeation enhancer?

A1: While the provided abstract [] does not specifically address Dodecyl 2-(dimethylamino)propanoate, it highlights the importance of linking chain length, chirality, and polyfluorination in dimethylamino acid esters for transdermal permeation enhancement. Longer alkyl chains, like the dodecyl group in Dodecyl 2-(dimethylamino)propanoate, can interact with the lipid bilayer of the skin, potentially disrupting its organization and enhancing drug permeation. The chirality of the molecule can influence its interaction with chiral components of the skin, potentially affecting its efficacy. Polyfluorination, although not present in Dodecyl 2-(dimethylamino)propanoate, is mentioned as a modification that can impact permeation enhancement, likely due to altered lipophilicity and hydrogen bonding capacity. Further research is needed to elucidate the specific contributions of each structural feature in Dodecyl 2-(dimethylamino)propanoate's efficacy as a permeation enhancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)

![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)

![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)

![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

![2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)